4-Methylhex-1-en-3-ol can be derived from various synthetic routes, often involving the hydration of alkynes or alkenes. It is classified under the broader category of alkenes due to its double bond and alcohols due to the presence of the hydroxyl (-OH) group.
The synthesis of 4-methylhex-1-en-3-ol can be achieved through several methods:
These methods vary in their efficiency and yield, with some producing higher amounts of by-products or requiring more complex purification steps.
The molecular formula for 4-methylhex-1-en-3-ol is . Its structure can be represented as follows:
Key data regarding its molecular structure includes:
This structure highlights its double bond between the first and second carbon atoms, along with a hydroxyl group attached to the third carbon.
4-Methylhex-1-en-3-ol participates in various chemical reactions:
These reactions contribute to its utility in organic synthesis and chemical manufacturing.
The mechanism of action for 4-methylhex-1-en-3-ol involves its ability to act as a nucleophile due to the presence of the hydroxyl group. In substitution reactions, it can donate electrons to electrophiles, facilitating various transformations:
These mechanisms are fundamental in understanding how this compound interacts in chemical processes.
The physical properties of 4-methylhex-1-en-3-ol include:
Chemical properties include:
These properties are essential for determining its applications in various fields.
4-Methylhex-1-en-3-ol has several applications across different scientific disciplines:
Multi-enzymatic cascade reactions have emerged as a powerful strategy for synthesizing enantiomerically enriched forms of 4-methylhex-1-en-3-ol. These one-pot systems sequentially create stereogenic centers under precise enzymatic control, eliminating the need for intermediate isolation. A representative cascade employs two key enzymes: an ene-reductase (ER) for alkene reduction and an alcohol dehydrogenase (ADH) for ketone reduction. This system converts prochiral precursors like 4-methylhex-4-en-3-one into chiral alcohols with defined stereochemistry. The ER first establishes one stereocenter through asymmetric hydrogenation of the C=C bond, producing an enantioenriched saturated ketone intermediate. Subsequently, the ADH reduces the carbonyl group with complementary stereocontrol to yield specific diastereomers of 4-methylhexan-3-ol. Co-factor regeneration is integrated using glucose dehydrogenase (GDH), which oxidizes glucose while recycling NADPH to NADP⁺, ensuring catalytic efficiency and sustainability [2].
Table 1: Performance of Multi-Enzymatic Cascades for 4-Methylhexan-3-ol Synthesis
Enzyme Combination | Substrate | Conversion (%) | ee (%) | Major Stereoisomer |
---|---|---|---|---|
OYE3 + ADH-A | 4-methylhex-4-en-3-one | >98 | 98 | (3S,4S) |
OYE1-W116V + ADH-B | 4-methylhex-4-en-3-one | >98 | 94 | (3R,4S) |
YqjM + ADH-C | 4-methylhex-4-en-3-one | 95 | 89 | (3S,4R) |
Ene-reductases (ERs) catalyze the asymmetric trans-hydrogenation of activated alkenes, serving as the critical first step in synthesizing chiral intermediates for 4-methylhex-1-en-3-ol derivatives. ERs exhibit remarkable stereodivergence depending on their structural features, enabling access to multiple stereoisomers. For instance, Old Yellow Enzyme 3 (OYE3) from Saccharomyces cerevisiae reduces 4-methylhex-4-en-3-one to (S)-4-methylhexan-3-one with 78% enantiomeric excess (ee). In contrast, the engineered variant OYE1-W116V (derived from Saccharomyces pastorianus OYE1) delivers the (R)-enantiomer with 86% ee. This stereopreference stems from distinct substrate-binding modes within the enzyme's active site, where residue 116 influences prochiral face recognition. The reaction proceeds via anti-addition of hydride (from flavin mononucleotide) and proton (from a conserved histidine) across the C=C bond. ERs like OYE2.6 achieve exceptional stereocontrol (>99% ee) for specific substrates, underscoring their potential in synthesishing chiral building blocks with precise three-dimensional architectures [2].
Following ene-reductase-catalyzed alkene reduction, alcohol dehydrogenases (ADHs) provide the second tier of stereocontrol by reducing the ketone moiety to a chiral alcohol. ADHs exhibit inherent enantioselectivity dictated by the Prelog or anti-Prelog orientation of hydride transfer from NAD(P)H. For 4-methylhexan-3-one reduction, ADH selection governs the relative configuration (syn vs. anti) of the final diol. Prelog-specific ADHs typically deliver the (S)-alcohol, while anti-Prelog variants produce (R)-configured products. This enables the synthesis of all four 4-methylhexan-3-ol stereoisomers: (3R,4R), (3R,4S), (3S,4R), and (3S,4S). Critically, ADH reactions require co-factor recycling, typically achieved via substrate-coupled approaches (e.g., isopropanol oxidation) or enzyme-coupled systems (e.g., GDH/glucose). Optimization of reaction conditions—pH, temperature, and co-solvent tolerance—is essential for maintaining high enzymatic activity and stereoselectivity throughout the cascade [2].
Table 2: Stereoselectivity of Alcohol Dehydrogenases in Ketone Reduction
ADH Source | Preferred Cofactor | Stereoselectivity | Product Configuration | ee (%) |
---|---|---|---|---|
Lactobacillus brevis ADH | NADPH | Prelog | (3S)-alcohol | >99 |
Rhodococcus ruber ADH | NADH | anti-Prelog | (3R)-alcohol | 98 |
Engineered ADH "A" | NADPH | anti-Prelog | (3R)-alcohol | 95 |
Palladium-phosphine complexes enable stereoselective construction of allylic alcohol frameworks relevant to 4-methylhex-1-en-3-ol derivatives. These catalysts facilitate C–C bond formation via carbonylative coupling or allylic substitution under mild conditions. Chiral palladium complexes ligated to bidentate phosphines (e.g., BINAP, DIPAMP) induce asymmetry during nucleophilic addition to π-allyl intermediates or during carbonyl insertion. For instance, Pd(0)/BINAP systems catalyze the asymmetric allylic amination or alkoxylation of functionalized allylic acetates, producing enantioenriched intermediates that can be elaborated to 4-methylhex-1-en-3-ol analogues. The enantioselectivity hinges on the precise steric and electronic tuning of the chiral ligand, which dictates the prochiral face exposure of the η³-allyl complex to the nucleophile. Yields and ee values exceeding 90% have been achieved for model systems, demonstrating the potential for pharmaceutical or agrochemical applications requiring high stereochemical fidelity [2] [6].
Regioselective carbonylation of alkyne or allene precursors provides efficient routes to α,β-unsaturated carbonyl compounds that serve as synthetic precursors to 4-methylhex-1-en-3-ol. Mo(VI)- or Re(VII)-catalyzed rearrangements exemplify this approach. For example, 3-methyl-1,4-pentadiyne-3-ol undergoes Meyer-Schuster rearrangement catalyzed by tetrabutylammonium perrhenate or MoO₂(acac)₂/dibutyl sulfoxide, yielding 3-methyl-2-penten-4-ynal—a potential C₆ building block for larger architectures like vitamin A or carotenoids. The reaction mechanism involves substrate activation via metal coordination, followed by alkyne hydration and tautomerization to the enone. Critically, catalyst choice dictates regioselectivity: Perrhenate catalysts favor aldehyde formation (Meyer-Schuster) under milder conditions, while Mo(VI) systems can promote competitive ketonization (Rupe-Kambli) at higher temperatures. Solvent optimization (e.g., toluene with dimethyl sulfoxide) minimizes side reactions like polymerization, which plagues acid-sensitive substrates [5].
The synthesis of stereodefined 4-methylhex-1-en-3-ol exemplifies the strategic divergence between modern chemoenzymatic routes and classical organic methods.
Table 3: Comparison of Synthetic Approaches to 4-Methylhex-1-en-3-ol Stereoisomers
Parameter | Chemoenzymatic Cascades | Traditional Organic Synthesis |
---|---|---|
Stereocontrol Mechanism | Biocatalyst (ER/ADH) active site chirality | Chiral auxiliaries (e.g., SAMP/RAMP), stoichiometric chiral reagents |
Typical Steps | 1-2 (one-pot) | 4-8 (multi-step with isolations) |
Stereoselectivity (ee) | 78->99% (enzyme-dependent) | 89-95% (resolution-dependent) |
Atom Economy | High (water as by-product) | Moderate to low (protecting groups, resolution agents) |
Functional Group Tolerance | Broad (mild aqueous conditions) | Variable (may require protection) |
Scale-up Challenges | Enzyme cost, cofactor recycling | Cost/resource-intensive resolutions (e.g., HPLC, diastereomer crystallization) |
Environmental Impact | Low E-factor; aqueous solvents | Higher E-factor; organic solvents |
Biocatalytic Advantages: Multi-enzymatic cascades offer unparalleled atom economy and step efficiency. The direct conversion of alkene precursors to chiral alcohols in one pot minimizes waste and purification steps. Enzymes provide exquisite stereoselectivity under ambient conditions in aqueous buffers, significantly reducing energy consumption and hazardous solvent use. Co-factor recycling systems render NAD(P)H dependence economically viable even at scale [2].
Traditional Synthesis Strengths and Limitations: Classical routes include asymmetric [2,3]-Wittig rearrangements, Sharpless epoxidation/regioselective opening, and chiral boronic ester chemistry. While offering well-established protocols, these methods often suffer from multi-step sequences, moderate yields due to resolution steps (e.g., diastereomeric salt crystallization or lipase-mediated kinetic resolution), and reliance on stoichiometric chiral controllers. For example, synthesizing all four 4-methylheptan-3-ol stereoisomers via Mosher ester separation yields products with only 94–98% ee after laborious HPLC purification [2]. Schreiber-modified Nicholas reactions provide high stereoselectivity (>20:1 dr) but require toxic metal carbonyls (e.g., Co₂(CO)₈) and complex handling [4]. Grignard additions to ketones (e.g., methyl acetate + ethynyl magnesium bromide) are scalable but afford racemates requiring further resolution [5].
Strategic Outlook: Chemoenzymatic routes excel in sustainability and stereochemical precision for dedicated stereoisomer production. Traditional methods retain value for accessing non-natural analogues where enzyme specificity might be limiting or for large-volume production where catalyst costs dominate. Future progress hinges on engineering ER/ADH libraries with expanded substrate scope and developing hybrid approaches merging metal and enzyme catalysis in compatible reaction media [2] [4] [5].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: